molecular formula C7H4F3NO3 B1412982 4-Difluoromethoxy-6-fluoropicolinic acid CAS No. 1807041-56-0

4-Difluoromethoxy-6-fluoropicolinic acid

Cat. No.: B1412982
CAS No.: 1807041-56-0
M. Wt: 207.11 g/mol
InChI Key: OODOXJHKASGDRW-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-6-fluoropicolinic acid is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique properties and has been the subject of various studies due to its potential in different fields of study.

Preparation Methods

The synthesis of 4-Difluoromethoxy-6-fluoropicolinic acid involves several steps, including difluoromethylation processes. These processes are based on the formation of X–CF₂H bonds where X can be carbon (sp, sp², sp³), oxygen, nitrogen, or sulfur . The last decade has seen significant advancements in metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . Industrial production methods often involve the use of novel non-ozone depleting difluorocarbene reagents .

Chemical Reactions Analysis

4-Difluoromethoxy-6-fluoropicolinic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ClCF₂H for the formation of X–CF₂H bonds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation of C(sp²)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Scientific Research Applications

4-Difluoromethoxy-6-fluoropicolinic acid has a wide range of applications in scientific research. It is used in chemistry for the synthesis of various compounds and in biology for studying molecular interactions. Additionally, this compound is used in the industry for the production of materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-6-fluoropicolinic acid involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application and conditions. For example, in certain reactions, it acts as a positive allosteric modulator of specific receptors

Comparison with Similar Compounds

4-Difluoromethoxy-6-fluoropicolinic acid can be compared with other similar compounds, such as those bearing a CF₂H group. These compounds are often better hydrogen-bond donors than their methylated analogues . The unique properties of this compound, such as its ability to form specific bonds and its diverse applications, make it stand out among similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties, diverse applications, and the advancements in its synthesis and reactions make it a valuable subject of study.

Properties

IUPAC Name

4-(difluoromethoxy)-6-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-5-2-3(14-7(9)10)1-4(11-5)6(12)13/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODOXJHKASGDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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